Hexyl beta-D-thioglucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

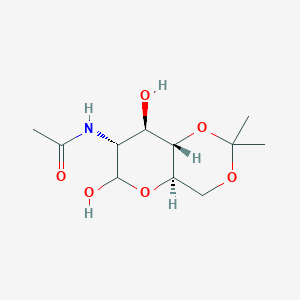

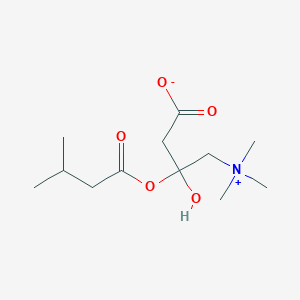

Hexyl beta-D-thioglucopyranoside (Hexyl-β-D-TG) is a sugar derivative that is used in various scientific research applications. It is a six-carbon sugar derivative with a thioglucoside linkage, and is believed to be a useful tool for exploring the structure and function of biological systems. Hexyl-β-D-TG has been used in a variety of biochemical and physiological experiments, and has been found to have several advantages and limitations when used in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Cell Lysis

Hexyl beta-D-thioglucopyranoside: is commonly used in cell lysis procedures. It helps in the breakdown of cell membranes, allowing for the release of cellular contents without denaturing proteins. This property is crucial for studies requiring intact proteins for further analysis .

Solubilization of Membrane Proteins

This compound is particularly effective in solubilizing membrane proteins. It maintains the proteins in their native state, which is essential for functional studies and for maintaining their biological activity during experiments .

Protein Crystallization

Hexyl beta-D-thioglucopyranoside: is utilized in the crystallization of proteins. This step is vital for structural analysis through X-ray crystallography, allowing researchers to determine the three-dimensional structure of proteins at atomic resolution .

Reconstitution into Lipid Bilayers

Researchers use Hexyl beta-D-thioglucopyranoside to reconstitute solubilized membrane proteins into lipid bilayers. This reconstitution is important for studying the function of membrane proteins in a controlled environment that mimics their natural habitat .

Study of Protein-Protein Interactions

The ability of Hexyl beta-D-thioglucopyranoside to preserve the native state of proteins makes it an excellent tool for studying protein-protein interactions. These interactions are fundamental to understanding the mechanisms of various biological processes .

Identification of Pathogenic Proteins

Hexyl beta-D-thioglucopyranoside: has been used in research to identify proteins from pathogens such as Chlamydia pneumoniae . Identifying these proteins can lead to a better understanding of the pathogen’s biology and potential therapeutic targets .

Wirkmechanismus

Target of Action

Hexyl β-D-Thioglucopyranoside primarily targets membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell-cell interaction.

Mode of Action

Hexyl β-D-Thioglucopyranoside interacts with its targets by solubilizing membrane proteins while preserving their native structure and function . This detergent consists of a hydrophobic hexyl chain attached to a thioglucopyranoside headgroup, which facilitates its interaction with lipid bilayers .

Pharmacokinetics

It is known to be water-soluble , which may influence its absorption and distribution in biological systems.

Result of Action

The primary result of Hexyl β-D-Thioglucopyranoside’s action is the solubilization and reconstitution of membrane proteins . This allows for the study of these proteins in their native state, thereby aiding in the understanding of their structure and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hexyl β-D-Thioglucopyranoside. For instance, the presence of ethylene glycol (EG) has been shown to affect the interfacial adsorption and micellar properties of similar alkylglucoside surfactants . .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-hexylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O5S/c1-2-3-4-5-6-18-12-11(16)10(15)9(14)8(7-13)17-12/h8-16H,2-7H2,1H3/t8-,9-,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFNYTMEOCLMPS-ZIQFBCGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexyl beta-D-thioglucopyranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.